Bevantolol

Description

This compound is a beta-1 adrenoceptor antagonist that has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension. Mechanism of Action Animal experiments confirm both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

structure given in first source

See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLAFSUPPDYFEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42864-78-8 (hydrochloride) |

Source

|

| Record name | Bevantolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70860597 |

Source

|

| Record name | Bevantolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Bevantolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.37e-02 g/L |

Source

|

| Record name | Bevantolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59170-23-9 |

Source

|

| Record name | Bevantolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59170-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bevantolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bevantolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 59170-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bevantolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEVANTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZXW6ZV21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bevantolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137-138 °C, 137 - 138 °C |

Source

|

| Record name | Bevantolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bevantolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bevantolol's Mechanism of Action on Beta-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol is a cardioselective beta-adrenoceptor antagonist developed for the management of cardiovascular diseases such as hypertension and angina pectoris.[1][2][3] Its therapeutic efficacy primarily stems from its targeted action on beta-1 (β1) adrenergic receptors, which are predominantly located in cardiac tissue.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms, pharmacodynamic properties, and experimental evaluation of this compound's interaction with β1-adrenergic receptors.

Core Mechanism of Action: Selective Beta-1 Adrenergic Blockade

This compound functions as a competitive antagonist at β1-adrenergic receptors. In the cardiovascular system, these receptors are integral to the sympathetic nervous system's regulation of cardiac function. When stimulated by endogenous catecholamines like epinephrine and norepinephrine, β1-adrenergic receptors activate a downstream signaling cascade that results in increased heart rate (positive chronotropy), enhanced myocardial contractility (positive inotropy), and accelerated atrioventricular conduction.

By binding to these receptors, this compound inhibits the binding of catecholamines, thereby blocking their stimulatory effects. This antagonism leads to a reduction in heart rate and the force of heart muscle contractions, which decreases the overall workload and oxygen demand of the heart. This dual action is the cornerstone of its utility in treating hypertension and alleviating the symptoms of angina pectoris.

This compound is characterized by its relatively high degree of selectivity for β1-adrenoceptors over β2-adrenoceptors. This selectivity is clinically significant as it minimizes the potential for side effects associated with the blockade of β2-receptors located in the bronchi and peripheral blood vessels. Furthermore, this compound is reported to be devoid of intrinsic sympathomimetic activity (ISA), meaning it does not partially activate the receptor upon binding. Some studies also indicate that this compound possesses additional pharmacological properties, including weak local anesthetic effects, a Class I antiarrhythmic action, and the ability to interact with alpha-adrenoceptors.

Quantitative Analysis of Receptor Binding and Selectivity

| Compound | Receptor | K_i_ (nM) | β1-Selectivity Ratio (K_i_ β2 / K_i_ β1) |

| Bisoprolol | β1 | 10 | 19 |

| β2 | 190 | ||

| Atenolol | β1 | 68 | 15 |

| β2 | 1000 | ||

| Metoprolol | β1 | 55 | 13 |

| β2 | 700 | ||

| Betaxolol | β1 | 9 | 11 |

| β2 | 100 | ||

| Propranolol | β1 | 5 | 1 |

| β2 | 5 | ||

| Data derived from studies on cloned human beta-adrenergic receptors. The selectivity of this compound has been reported to be similar to that of atenolol and metoprolol. |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental protocols.

Radioligand Binding Assays for Affinity and Selectivity Determination

These assays are fundamental for quantifying the affinity of a drug for its receptor.

-

Objective: To determine the equilibrium dissociation constant (K_d_ or K_i_) of this compound for β1 and β2-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing human β1 or β2-adrenergic receptors.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol) known to bind to beta-receptors is incubated with the prepared membranes.

-

Incubation: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays for Antagonist Activity

Functional assays assess the ability of a compound to inhibit the physiological response mediated by receptor activation.

-

Objective: To quantify the antagonist potency of this compound at β1-adrenergic receptors.

-

Methodology (e.g., Isoproterenol-induced Tachycardia in an Animal Model):

-

Animal Model: Conscious, freely moving rats are instrumented for the measurement of heart rate.

-

Baseline Measurement: A baseline heart rate is established.

-

Agonist Challenge: A beta-agonist, such as isoproterenol, is administered to induce tachycardia (an increase in heart rate), and a dose-response curve is generated.

-

Antagonist Administration: this compound is administered at various doses.

-

Repeat Agonist Challenge: The isoproterenol dose-response curve is re-determined in the presence of this compound.

-

Data Analysis: The extent to which this compound shifts the isoproterenol dose-response curve to the right is a measure of its antagonist potency. This can be used to calculate a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's dose-response curve.

-

Visualizations

Signaling Pathway of Beta-1 Adrenergic Receptor and this compound's Point of Action

Caption: this compound competitively blocks the β1-adrenergic receptor, preventing catecholamine-induced activation of the Gs protein signaling cascade.

Experimental Workflow for Determining Beta-Blocker Selectivity

Caption: Workflow for determining the β1/β2 selectivity of this compound using competitive radioligand binding assays.

Conclusion

This compound's primary mechanism of action is the selective and competitive antagonism of beta-1 adrenergic receptors. This targeted blockade effectively mitigates the effects of sympathetic stimulation on the heart, leading to decreased heart rate and myocardial contractility. These actions collectively reduce cardiac workload and oxygen consumption, providing a clear rationale for its use in hypertension and angina pectoris. While its clinical development was halted, the study of this compound's pharmacodynamic profile contributes to the broader understanding of beta-adrenoceptor pharmacology.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

The Pharmacodynamics of Bevantolol: A Technical Overview of its Cardiovascular Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol is a cardioselective beta-1 adrenergic receptor antagonist that has been investigated for the management of hypertension and angina pectoris.[1] Its pharmacodynamic profile is characterized by a multifaceted mechanism of action that extends beyond simple beta-blockade, incorporating weak membrane-stabilizing properties and vasodilator activity.[1] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound in relevant cardiovascular models, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.

Core Pharmacodynamic Properties

This compound's primary mechanism of action involves the competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in the heart. This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropy) and myocardial contractility (negative inotropy). By reducing cardiac workload, this compound effectively lowers myocardial oxygen demand, which is beneficial in the treatment of angina.

Furthermore, this compound exhibits vasodilatory properties, which contribute to its antihypertensive effects.[1] This vasodilation is thought to be mediated by a combination of mechanisms, including a blockade of alpha-1 adrenergic receptors and potential calcium channel blocking activity. Unlike some beta-blockers, this compound is reported to lack significant intrinsic sympathomimetic activity (ISA).[1]

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamics of this compound from clinical and preclinical studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Tissue Source | pKi | Reference |

| Beta-1 Adrenergic | Rat Cerebral Cortex | 7.83 | [2] |

| Beta-2 Adrenergic | Rat Cerebral Cortex | 6.23 | |

| Alpha-1 Adrenergic | Rat Cerebral Cortex | 6.9 |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.

Table 2: Clinical Efficacy of this compound in Hypertension

| Dose | Study Population | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |

| 200-400 mg/day | Mild to moderate essential hypertension | Effective lowering | Not specified | |

| 400 mg once daily | Mild to moderate hypertension | Comparable to Atenolol 100 mg | Less marked decrease than Atenolol |

Signaling Pathways of this compound

The cardiovascular effects of this compound are a result of its interaction with multiple signaling pathways in cardiomyocytes and vascular smooth muscle cells.

This compound's Mechanism of Action in Cardiomyocytes

In cardiac muscle cells, this compound primarily antagonizes the beta-1 adrenergic receptor. This G-protein coupled receptor (GPCR) is normally activated by catecholamines, leading to a signaling cascade that increases heart rate and contractility. This compound's blockade of this receptor mitigates these effects.

Caption: this compound's antagonism of the β1-adrenergic receptor in cardiomyocytes.

This compound's Vasodilatory Mechanism in Vascular Smooth Muscle

This compound's ability to induce vasodilation is attributed to its blockade of alpha-1 adrenergic receptors and potential inhibition of calcium channels in vascular smooth muscle cells. The blockade of alpha-1 receptors inhibits catecholamine-induced vasoconstriction.

Caption: this compound's vasodilatory action via α1-adrenergic and Ca2+ channel blockade.

Experimental Protocols

Detailed below are representative experimental protocols for assessing the pharmacodynamic properties of a cardiovascular agent like this compound in key preclinical models.

In Vivo Canine Hemodynamic Study

Objective: To evaluate the dose-dependent effects of a test compound on cardiovascular parameters in an anesthetized dog model.

Protocol:

-

Animal Preparation: Healthy adult mongrel dogs are fasted overnight and anesthetized with an appropriate agent (e.g., sodium pentobarbital). The animals are intubated and ventilated with room air.

-

Instrumentation:

-

A catheter is placed in the femoral artery to monitor systemic arterial blood pressure.

-

A catheter is inserted into the femoral vein for drug administration.

-

A Swan-Ganz catheter is advanced through the jugular vein into the pulmonary artery to measure cardiac output (by thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure.

-

ECG leads are placed to monitor heart rate and rhythm.

-

-

Experimental Procedure:

-

After a stabilization period, baseline hemodynamic parameters are recorded.

-

The test compound (e.g., this compound) is administered intravenously in escalating doses.

-

Hemodynamic parameters are continuously monitored and recorded at specified time points after each dose.

-

-

Data Analysis: Dose-response curves are constructed for each parameter (e.g., mean arterial pressure, heart rate, cardiac output, systemic vascular resistance).

Isolated Langendorff Perfused Rat Heart

Objective: To assess the direct effects of a test compound on myocardial contractility and heart rate in an isolated heart preparation.

Protocol:

-

Heart Isolation: A male Sprague-Dawley rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

Instrumentation:

-

A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure (left ventricular developed pressure, LVDP) and its first derivative (dP/dt), an index of contractility.

-

Electrodes are placed on the epicardial surface to record an electrocardiogram for heart rate determination.

-

-

Experimental Procedure:

-

The heart is allowed to stabilize.

-

The test compound is added to the perfusion buffer in increasing concentrations.

-

LVDP, dP/dt, and heart rate are recorded at each concentration.

-

-

Data Analysis: Concentration-response curves are generated to determine the compound's effects on myocardial function.

In Vitro Vascular Ring Assay

Objective: To evaluate the vasorelaxant properties of a test compound on isolated arterial segments.

Protocol:

-

Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in physiological salt solution (PSS). The aorta is cleaned of connective tissue and cut into rings.

-

Isometric Tension Recording: The aortic rings are mounted in an organ bath containing oxygenated PSS at 37°C. One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.

-

Experimental Procedure:

-

The rings are allowed to equilibrate under a resting tension.

-

The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Once a stable contraction is achieved, the test compound is cumulatively added to the organ bath.

-

The relaxation response is recorded as a percentage of the pre-contraction.

-

-

Data Analysis: Concentration-response curves are constructed to determine the potency and efficacy of the compound as a vasodilator.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical pharmacodynamic evaluation of a cardiovascular drug.

Caption: Preclinical pharmacodynamic workflow for a cardiovascular drug candidate.

Conclusion

This compound presents a complex and potentially beneficial pharmacodynamic profile for the treatment of cardiovascular diseases like hypertension and angina. Its primary action as a cardioselective beta-1 adrenoceptor antagonist is complemented by vasodilatory effects stemming from alpha-1 adrenoceptor blockade and possible calcium channel antagonism. The data and experimental frameworks presented in this guide offer a comprehensive overview for researchers and drug development professionals engaged in the study of this compound and other cardiovascular agents with multifaceted mechanisms of action. Further preclinical studies employing the detailed protocols outlined herein would be invaluable in fully elucidating the dose- and concentration-dependent effects of this compound in various cardiovascular models.

References

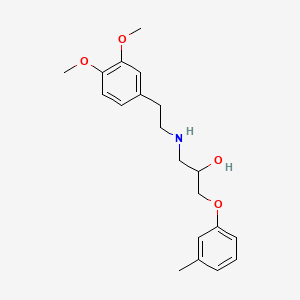

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Bevantolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol is a pharmacological agent that was developed as a cardioselective beta-1 adrenoceptor antagonist.[1][2][3][4][5] It was investigated for the treatment of hypertension and angina pectoris. While it demonstrated efficacy comparable to other beta-blockers like atenolol and propranolol, it was ultimately not commercialized. This compound's unique pharmacological profile, which includes activity at alpha-adrenergic receptors and potential calcium channel blocking effects, continues to make it a subject of scientific interest. This document provides a comprehensive technical overview of its molecular structure, chemical properties, and the experimental methodologies used for its characterization.

Molecular Structure

This compound is classified as a propanolamine derivative. Its structure consists of a 3-(m-tolyloxy)-2-propanol moiety linked to a 2-(3,4-dimethoxyphenyl)ethylamine group.

-

IUPAC Name: 1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol

-

Chemical Formula: C₂₀H₂₇NO₄

-

Stereochemistry: this compound possesses a single chiral center at the C-2 position of the propanol backbone, and it is synthesized and was studied as a racemic mixture of its (R)- and (S)-enantiomers.

Chemical and Physical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 345.43 g/mol | |

| Monoisotopic Mass | 345.194008357 Da | |

| Melting Point | 137-138 °C | |

| LogP (Octanol-Water) | 3.00 | |

| Topological Polar Surface Area | 60 Ų | |

| Solubility | Aqueous: 1.37e-02 g/L Organic: Soluble in DMSO and dimethylformamide (~30 mg/ml) Buffered: ~0.5 mg/ml in 1:1 DMSO:PBS (pH 7.2) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 10 |

Pharmacological Properties and Mechanism of Action

This compound's primary mechanism of action is the competitive, selective antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue. This blockade inhibits the downstream effects of catecholamines like epinephrine and norepinephrine.

The key pharmacological actions include:

-

β1-Adrenergic Blockade: As a selective β1-antagonist, this compound reduces heart rate (negative chronotropy) and decreases the force of myocardial contraction (negative inotropy). This leads to a reduction in cardiac output and blood pressure.

-

α-Adrenergic Interaction: Animal studies have shown that this compound also interacts with α-adrenergic receptors, exhibiting both antagonist and partial agonist effects. This activity is thought to contribute to its effect of reducing peripheral vascular resistance, an action not typical of all β-blockers.

-

Calcium Channel Antagonism: this compound is also described as a potent Ca²⁺ antagonist, which may contribute to its cardiovascular effects.

Receptor Binding Affinity

The affinity of this compound for various adrenergic receptors has been quantified using radioligand binding assays. The pKi value, which is the negative logarithm of the inhibition constant (Ki), indicates the binding affinity. Higher pKi values correspond to higher affinity.

| Receptor Subtype | pKi Value (Rat Cerebral Cortex) | Reference(s) |

| β1-adrenergic | 7.83 | |

| β2-adrenergic | 6.23 | |

| α1-adrenergic | 6.9 |

Signaling Pathway

The antagonism of the β1-adrenergic receptor by this compound interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. Normally, catecholamine binding activates the receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound blocks the initial step of this pathway.

Experimental Protocols

Characterizing the pharmacological profile of a compound like this compound involves a combination of binding and functional assays.

Radioligand Binding Assay (for Receptor Affinity)

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor. This is a competitive binding experiment where the unlabeled compound (this compound) competes with a known radioactive ligand for binding to receptor-containing cell membranes.

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) or tissues expressing the target receptor (e.g., β1-adrenergic) are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest. Protein concentration is determined via a standard assay (e.g., BCA assay).

-

Assay Incubation: In a multi-well plate, the prepared membranes are incubated with:

-

A fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol for β-receptors).

-

A range of concentrations of the unlabeled test compound (this compound).

-

The incubation is performed in a suitable buffer at a controlled temperature (e.g., 30°C) until equilibrium is reached.

-

-

Separation: Receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (for Antagonist Activity)

Functional assays measure the biological response resulting from receptor activation or inhibition. For a β1-antagonist, a common assay measures the inhibition of agonist-induced cAMP production.

Methodology:

-

Cell Culture: A cell line stably or transiently expressing the β1-adrenergic receptor is cultured in multi-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

-

Agonist Stimulation: A known β-adrenergic agonist (e.g., Isoproterenol) is added at a fixed concentration (typically its EC₈₀) to stimulate the cells.

-

cAMP Measurement: After stimulation, the cells are lysed, and the intracellular concentration of cAMP is measured using a detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP signal is plotted against its concentration to determine the IC₅₀, which reflects its potency as a functional antagonist.

Experimental Workflow Diagram

The logical flow for characterizing a novel β-blocker like this compound follows a standardized path from initial binding studies to functional validation.

Conclusion

This compound is a well-characterized β1-selective adrenoceptor antagonist with a multifaceted pharmacological profile that includes interactions with α-receptors. Its distinct molecular structure gives rise to specific chemical and physical properties that govern its behavior in biological systems. The methodologies outlined herein represent the standard experimental approaches used to elucidate the affinity, potency, and mechanism of action for such cardiovascular drugs. This guide serves as a technical resource for professionals engaged in the research and development of adrenergic modulators.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C20H27NO4 | CID 2372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bevantolol's Affinity for Alpha-Adrenoceptors and its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevantolol is a cardioselective beta-1 adrenoceptor antagonist that also exhibits a complex interaction with alpha-adrenoceptors.[1][2] This technical guide provides a comprehensive analysis of this compound's affinity for alpha-adrenoceptors, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways. Animal studies have confirmed that this compound possesses both agonist and antagonist effects at alpha-receptors, suggesting a profile of partial agonism.[1][3] This dual activity has significant implications for its overall pharmacological profile, potentially contributing to its unique hemodynamic effects, such as a reduction in peripheral vascular resistance, which is not typically observed with other beta-blockers.[3] Understanding the nuances of this compound's interaction with alpha-adrenoceptors is crucial for researchers and drug development professionals seeking to leverage its distinct properties or develop new therapeutics with similar profiles.

Quantitative Analysis of this compound's Affinity for Alpha-Adrenoceptors

The interaction of this compound with alpha-adrenoceptors has been primarily characterized through functional assays, which measure the drug's effect on tissue response, rather than direct binding assays that quantify binding affinity (K_i_ or IC50 values). The primary quantitative measure available is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

A study investigating the alpha-1 adrenoceptor blocking activity of this compound in isolated thoracic aorta from rats and rabbits provides the most direct quantitative data. The pA2 values from this study are summarized in the table below.

| Tissue Preparation | pA2 Value | Reference |

| Rat Thoracic Aorta | 6.4 | |

| Rabbit Thoracic Aorta | 5.4 |

Table 1: pA2 Values for this compound at Alpha-1 Adrenoceptors

Implications of Alpha-Adrenoceptor Affinity

The interaction of this compound with alpha-adrenoceptors has several important implications for its pharmacological profile:

-

Partial Agonist Activity: Animal experiments have indicated that this compound can act as a partial agonist at alpha-adrenoceptors. This means it can weakly activate the receptor in the absence of a full agonist, while also competing with and antagonizing the effects of full agonists like norepinephrine. This partial agonism may contribute to its vasodilatory effects.

-

Vasodilation and Reduced Peripheral Resistance: Unlike many other beta-blockers that can cause an increase in peripheral vascular resistance due to unopposed alpha-adrenoceptor stimulation, this compound has been shown to reduce it. This effect is likely mediated by its partial agonist activity at alpha-adrenoceptors, leading to a relaxation of vascular smooth muscle.

-

Hemodynamic Profile: The combination of beta-1 blockade and alpha-adrenoceptor partial agonism results in a unique hemodynamic profile. The beta-blockade reduces heart rate and cardiac output, while the alpha-adrenoceptor interaction contributes to vasodilation, potentially leading to a more favorable effect on blood pressure control with fewer side effects like cold extremities.

-

Potential for Alpha-Adrenoceptor Subtype Selectivity: The difference in pA2 values between rat and rabbit aorta suggests that this compound may have some degree of selectivity for different alpha-1 adrenoceptor subtypes (α1A, α1B, α1D). However, further studies are needed to confirm this and to investigate its affinity for alpha-2 adrenoceptors.

Experimental Protocols

This section details the methodologies used to characterize the affinity and functional activity of compounds like this compound at alpha-adrenoceptors.

Radioligand Competition Binding Assay for Alpha-1 Adrenoceptors

This assay is used to determine the binding affinity (K_i_ value) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation:

-

Tissues or cells expressing alpha-1 adrenoceptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

A fixed concentration of a selective alpha-1 adrenoceptor radioligand (e.g., [³H]-prazosin) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., phentolamine).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The K_i_ value is calculated from the IC50 value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Functional Assay for Alpha-2 Adrenoceptor Agonism (cAMP Inhibition)

This assay measures the ability of a test compound to activate alpha-2 adrenoceptors, which are typically G_i_ -coupled and inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

-

Cell Culture:

-

Cells expressing alpha-2 adrenoceptors (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

-

cAMP Accumulation Assay:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.

-

Adenylyl cyclase is then stimulated with forskolin to increase basal cAMP levels.

-

Increasing concentrations of the test compound (e.g., this compound) are added to the cells.

-

The incubation is carried out for a specific time at 37°C.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is determined.

-

The EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) is calculated to determine its potency as an agonist.

-

Schild Analysis for Determining pA2 Value of a Competitive Antagonist

This method is used to quantify the potency of a competitive antagonist by measuring the rightward shift it causes in the concentration-response curve of an agonist.

Protocol:

-

Tissue Preparation and Mounting:

-

An isolated tissue preparation containing the receptor of interest (e.g., rat thoracic aorta for alpha-1 adrenoceptors) is mounted in an organ bath containing a physiological salt solution and aerated with carbogen (95% O2, 5% CO2).

-

-

Agonist Concentration-Response Curve (Control):

-

A cumulative concentration-response curve for a selective agonist (e.g., norepinephrine for alpha-1 adrenoceptors) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the tissue response (e.g., contraction).

-

-

Antagonist Incubation and Agonist Concentration-Response Curves:

-

The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium.

-

A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.

-

This process is repeated with at least two other concentrations of the antagonist.

-

-

Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

For a competitive antagonist, this plot should be a straight line with a slope of 1.

-

The pA2 value is the x-intercept of the Schild plot.

-

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenoceptor Signaling Pathway

Alpha-1 adrenoceptors are G protein-coupled receptors (GPCRs) that couple to G_q_ proteins. Upon activation by an agonist, the G_q_ protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.

Caption: Alpha-1 Adrenoceptor Gq Signaling Pathway.

Alpha-2 Adrenoceptor Signaling Pathway

Alpha-2 adrenoceptors are GPCRs that couple to G_i_ proteins. When an agonist binds to the receptor, the G_i_ protein is activated, and its α subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn alters the phosphorylation state of various downstream proteins, resulting in a cellular response, such as the inhibition of neurotransmitter release.

Caption: Alpha-2 Adrenoceptor Gi Signaling Pathway.

Experimental Workflow for Determining Alpha-Adrenoceptor Affinity

The following diagram outlines a general workflow for characterizing the binding affinity of a test compound for alpha-adrenoceptors.

Caption: Workflow for Radioligand Binding Assay.

Conclusion

This compound's interaction with alpha-adrenoceptors is a key feature that distinguishes it from many other beta-blockers. The available evidence strongly suggests a profile of partial agonism at alpha-1 adrenoceptors, which likely contributes to its vasodilatory properties and favorable hemodynamic effects. While quantitative data from direct binding assays are limited, functional assays have provided valuable insights into its antagonist potency. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the complex pharmacology of this compound and for the development of novel cardiovascular drugs with tailored receptor activity profiles. A more complete understanding of its interaction with alpha-adrenoceptor subtypes and its activity at alpha-2 adrenoceptors will be crucial for fully elucidating its therapeutic potential.

References

Pharmacokinetic Profile of Bevantolol in Animal Models: A Methodological and Structural Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, detailed quantitative pharmacokinetic data for Bevantolol in preclinical animal models such as rats, dogs, and monkeys is scarce. This guide therefore provides a comprehensive overview of the standard experimental methodologies and data presentation formats that would be employed in the investigation of this compound's pharmacokinetic profile in these species. The tables presented are templates to be populated as data becomes available.

Introduction

This compound is a cardioselective beta-1 adrenergic receptor antagonist that has been investigated for the treatment of hypertension and angina pectoris.[1][2] Understanding the pharmacokinetic profile of a drug candidate in preclinical animal models is a critical step in drug development. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in predicting its pharmacokinetic behavior in humans and in designing safe and effective clinical trials.

This technical guide outlines the typical experimental protocols for characterizing the pharmacokinetic profile of this compound in animal models and provides a structured format for the presentation of key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters

The following tables are templates designed for the clear and concise presentation of the pharmacokinetic parameters of this compound in various animal models.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models

| Species (Strain) | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-inf (ng·hr/mL) | t1/2 (hr) | F (%) |

| Rat (Sprague-Dawley) | |||||||

| Dog (Beagle) | |||||||

| Monkey (Cynomolgus) |

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2: Elimination half-life.

-

F (%): Bioavailability.

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Animal Models

| Species (Strain) | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·hr/mL) | AUC0-inf (ng·hr/mL) | t1/2 (hr) | CL (mL/hr/kg) | Vd (L/kg) |

| Rat (Sprague-Dawley) | |||||||

| Dog (Beagle) | |||||||

| Monkey (Cynomolgus) |

-

CL: Clearance.

-

Vd: Volume of distribution.

Experimental Protocols

Animal Models

Pharmacokinetic studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey), as per regulatory guidelines. The choice of species can be influenced by similarities in metabolic pathways to humans.

Drug Administration

-

Oral (PO): this compound is administered via oral gavage as a solution or suspension in a suitable vehicle (e.g., water, 0.5% methylcellulose).

-

Intravenous (IV): For determination of absolute bioavailability and intrinsic pharmacokinetic parameters, this compound is administered as a bolus injection or short infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

Blood Sampling

Serial blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., jugular vein, saphenous vein). The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug. Blood is collected into tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

The concentration of this compound in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples are prepared for analysis using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system where this compound is separated from other components on a suitable column (e.g., C18).

-

Mass Spectrometric Detection: The concentration of this compound is quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard is used to ensure accuracy and precision.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Signaling Pathway

This compound is a beta-1 adrenergic receptor antagonist. The diagram below illustrates the general signaling pathway affected by beta-blockers.

Conclusion

References

A Technical Guide to the Synthesis and Chemical Derivatives of Bevantolol for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Bevantolol, a cardioselective beta-1 adrenoceptor antagonist, and explores the landscape of its chemical derivatives for research and development. This document details experimental methodologies, presents quantitative data in structured formats, and visualizes key biological and experimental processes to facilitate further investigation into this class of compounds.

Introduction to this compound

This compound is a beta-1 adrenoceptor antagonist that has demonstrated efficacy in the management of hypertension and angina pectoris.[1][2] Its chemical structure, 1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol, features a 3,4-dimethoxyphenylethylamino moiety that confers its cardioselectivity.[3] Beyond its primary beta-blocking activity, this compound also exhibits weak membrane-stabilizing properties and has been noted to interact with alpha-adrenergic receptors, contributing to a unique pharmacological profile that includes a reduction in peripheral vascular resistance.[2][3] The exploration of this compound's chemical derivatives is a promising avenue for the development of novel therapeutics with enhanced selectivity, improved pharmacokinetic properties, and potentially novel mechanisms of action.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-(m-tolyloxy)-1,2-epoxypropane with β-(3,4-dimethoxyphenyl)ethylamine. An improved yield can be obtained by controlling the reaction temperature during the initial contacting of the reactants.

Experimental Protocol for this compound Synthesis

This protocol is adapted from a patented method designed to optimize the yield and purity of this compound hydrochloride.

Materials:

-

3-(m-tolyloxy)-1,2-epoxypropane

-

β-(3,4-dimethoxyphenyl)ethylamine

-

Isopropyl alcohol

-

Anhydrous hydrogen chloride

-

Hexane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 3-(m-tolyloxy)-1,2-epoxypropane and β-(3,4-dimethoxyphenyl)ethylamine. The initial contacting of the reactants should occur at a temperature between 0°C and 25°C, with a preferred range of 5°C to 10°C.

-

Reaction Progression: The reaction mixture is stirred at the controlled low temperature. Seeding with this compound base crystals can be employed to encourage crystallization and prevent side reactions.

-

Reaction Completion: After a sufficient reaction time, hexane is added, and the temperature is raised to approximately 25°C to ensure the reaction goes to completion.

-

Isolation of Free Base: The this compound free base is then isolated from the reaction mixture.

-

Salt Formation: The isolated free base is dissolved in isopropyl alcohol. A solution of anhydrous hydrogen chloride in isopropyl alcohol is added to the mixture to precipitate this compound hydrochloride.

-

Purification: The precipitated this compound hydrochloride is collected by filtration, washed with a suitable solvent such as diethyl ether or isopropyl alcohol, and dried under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 3-(m-tolyloxy)-1,2-epoxypropane, β-(3,4-dimethoxyphenyl)ethylamine | |

| Reaction Temperature | 5°C - 10°C (initial) | |

| Solvent for Salt Formation | Isopropyl alcohol | |

| Yield of Hydrochloride Salt | 78-79% |

Chemical Derivatives of this compound

The chemical structure of this compound offers several sites for modification to generate derivatives with potentially altered pharmacological profiles. Research has explored analogs to understand the structure-activity relationships (SAR) of this class of beta-blockers.

Thiophenic Analogs

One area of investigation has been the synthesis of thiophenic analogs of this compound. These derivatives typically involve the replacement of the phenyl ring in the aryloxypropanolamine moiety with a thiophene ring. The synthesis and beta-adrenoceptor blocking activity of these compounds have been reported, suggesting that the thiophene isosteres can retain biological activity.

Modifications of the Phenoxy Group

The patent for this compound synthesis suggests that the 3-methylphenoxy group can be substituted with various other moieties to create derivatives. These substitutions can influence the compound's selectivity and potency.

Potential Substitutions on the Phenoxy Ring:

| Substituent | Potential Impact |

| Lower alkoxy | May alter lipophilicity and receptor binding. |

| Chloro | Can influence electronic properties and metabolic stability. |

| Cyano | May affect polarity and hydrogen bonding potential. |

| Hydroxyalkyl | Could introduce additional hydrogen bonding interactions. |

| Acyl | May impact steric hindrance and electronic character. |

| o-vinylic (allylic) | Can provide a handle for further chemical modification. |

This table is illustrative of potential modifications suggested in the literature.

Signaling Pathways of this compound

This compound primarily acts as a selective antagonist of beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. It also exhibits some antagonist activity at alpha-1 adrenergic receptors.

Beta-1 Adrenergic Receptor Signaling Pathway

The canonical beta-1 adrenergic signaling cascade is initiated by the binding of catecholamines, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This compound blocks this pathway by competitively inhibiting the binding of agonists to the receptor.

Caption: this compound blocks the beta-1 adrenergic signaling pathway.

Alpha-1 Adrenergic Receptor Signaling and Potential Crosstalk

This compound's interaction with alpha-1 adrenergic receptors adds another layer to its mechanism of action. Alpha-1 adrenergic stimulation typically leads to vasoconstriction. The antagonistic effect of this compound at these receptors may contribute to its observed effect of reducing peripheral vascular resistance. There is also evidence of crosstalk between beta and alpha-adrenergic signaling pathways, which could be relevant to the overall pharmacological effect of this compound.

Experimental Workflow for this compound Derivative Research

The development and evaluation of new this compound derivatives would follow a structured preclinical research workflow. This process integrates chemical synthesis with a cascade of in vitro and in vivo assays to characterize the pharmacological and toxicological profile of the new chemical entities.

Caption: Preclinical workflow for this compound derivative development.

Conclusion

This compound remains a compound of interest due to its selective beta-1 adrenergic antagonism and its additional effects on alpha-adrenergic receptors. The synthesis of this compound is well-established, and the exploration of its chemical derivatives presents a valuable opportunity for the discovery of new cardiovascular agents. The methodologies and workflows outlined in this guide provide a framework for researchers to systematically synthesize, characterize, and evaluate novel this compound analogs, with the ultimate goal of developing safer and more effective therapies. Further research into the structure-activity relationships of this compound derivatives is warranted to fully unlock the therapeutic potential of this chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Bevantolol's Effects on Intracellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevantolol is a selective beta-1 adrenergic receptor antagonist with additional pharmacological properties, including alpha-adrenoceptor interaction and calcium channel blocking activity.[1][2][3] This technical guide provides a comprehensive overview of the known and potential effects of this compound on intracellular signaling pathways. The primary mechanism of action involves the blockade of the canonical Gs-protein coupled β1-adrenergic receptor pathway, leading to a reduction in cyclic AMP (cAMP) levels and subsequent downstream effects. This guide details the core signaling cascade, presents available quantitative data, outlines detailed experimental protocols for further investigation, and provides visual representations of the key pathways and experimental workflows.

Introduction

This compound is a cardioselective beta-blocker historically used in the management of hypertension and angina pectoris.[1][4] Its primary therapeutic effects are attributed to its high affinity for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. By antagonizing this receptor, this compound mitigates the effects of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate, myocardial contractility, and blood pressure. Beyond its β1-antagonism, this compound exhibits a more complex pharmacological profile, including interactions with α1-adrenergic receptors and potent calcium channel antagonism, suggesting a broader impact on intracellular signaling than typical selective beta-blockers. Understanding these multifaceted effects is crucial for elucidating its complete mechanism of action and exploring potential novel therapeutic applications.

Core Signaling Pathway: β1-Adrenergic Receptor Blockade

The canonical signaling pathway affected by this compound is the β1-adrenergic receptor cascade. This pathway is initiated by the binding of agonists like epinephrine and norepinephrine to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR).

Pathway Description:

-

Receptor Activation: In the absence of an antagonist, agonist binding to the β1-adrenergic receptor induces a conformational change.

-

G-Protein Coupling: This activated receptor binds to and activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs-protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.

-

Downstream Phosphorylation: Activated PKA then phosphorylates various intracellular proteins, including ion channels (like L-type calcium channels) and enzymes, leading to the physiological responses of increased heart rate and contractility.

This compound's Role: As a competitive antagonist, this compound binds to the β1-adrenergic receptor but does not activate it. By occupying the receptor's binding site, it prevents agonists from binding and initiating the downstream signaling cascade. This leads to a reduction in adenylyl cyclase activity, lower intracellular cAMP levels, and decreased PKA-mediated phosphorylation.

References

- 1. This compound: a beta-1 adrenoceptor antagonist with unique additional actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular effects of this compound, a selective beta 1-adrenoceptor antagonist with a novel pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of Bevantolol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol is a cardioselective β-1 adrenergic receptor antagonist that was developed for the treatment of hypertension and angina pectoris.[1] It is characterized by its lack of intrinsic sympathomimetic activity and weak membrane-stabilizing properties.[2] Although this compound showed a favorable safety profile in clinical trials, its New Drug Application was withdrawn in 1989, which may account for the limited availability of comprehensive public preclinical toxicity data.[3][4] This guide synthesizes the available information on the initial safety and toxicity studies of this compound, providing an in-depth overview for researchers and drug development professionals.

Mechanism of Action and Potential On-Target Toxicity

This compound's primary mechanism of action is the selective blockade of β-1 adrenergic receptors, which are predominantly located in cardiac tissue.[2] This antagonism of catecholamine (e.g., adrenaline and noradrenaline) action leads to a reduction in heart rate, myocardial contractility, and blood pressure. The cardioselectivity of this compound is attributed to the 3,4-dimethoxyphenyl moiety in its chemical structure.

While this mechanism is responsible for its therapeutic effects, it also dictates its potential on-target toxicity. Excessive β-1 blockade can lead to bradycardia (an abnormally slow heart rate), hypotension (low blood pressure), and atrioventricular block. In preclinical studies, intravenous doses of 10 mg/kg were required to induce direct myocardial depression in reserpinized dogs.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism by this compound

Caption: Simplified signaling pathway of beta-1 adrenergic receptor antagonism by this compound.

Preclinical Safety and Toxicity Assessment

Due to the limited public availability of specific preclinical toxicity data for this compound, this section outlines the standard experimental protocols for a representative beta-blocker, supplemented with available data for this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance and to establish the median lethal dose (LD50).

Experimental Protocol: Acute Oral Toxicity (Rodent Model)

-

Test System: Wistar rats (or a similar rodent strain), typically young adults of both sexes.

-

Methodology: Based on OECD Guideline 423 (Acute Toxic Class Method). Animals are fasted overnight before administration of a single oral dose of this compound via gavage.

-

Dose Levels: A starting dose (e.g., 300 mg/kg) is administered to a small group of animals. Subsequent doses are increased or decreased based on the observed mortality and clinical signs of toxicity.

-

Observation Period: Animals are observed for up to 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.

-

Endpoint: Determination of the LD50 value.

Quantitative Data: Acute Toxicity of this compound

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | Predicted LD50 | 2.0966 mol/kg |

Note: The LD50 value is a predicted value from computational modeling and not from experimental studies. A safety data sheet for this compound hydrochloride states that accidental ingestion of less than 150 grams may be fatal in humans, though this is not a formal toxicity value.

Subchronic and Chronic Toxicity

These studies evaluate the effects of repeated dosing over an extended period to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 90-Day Oral Toxicity (Rodent Model)

-

Test System: Sprague-Dawley rats, with an equal number of male and female animals per group.

-

Methodology: Based on OECD Guideline 408. This compound is administered daily via oral gavage for 90 consecutive days.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group receiving the vehicle only.

-

Endpoints: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs at the end of the study.

Experimental Protocol: Subchronic/Chronic Toxicity (Non-Rodent Model)

-

Test System: Beagle dogs are a common non-rodent species for cardiovascular drugs.

-

Methodology: Daily oral administration (e.g., in gelatin capsules) for a duration of 3 to 12 months.

-

Endpoints: Similar to the rodent studies, with the addition of cardiovascular monitoring (e.g., electrocardiogram, blood pressure).

Summary of Findings for this compound

While specific quantitative data from subchronic and chronic toxicity studies for this compound are not publicly available, clinical studies have shown that long-term administration (up to four years) was well-tolerated.

Reproductive and Developmental Toxicity

These studies are conducted to assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol: Fertility and Early Embryonic Development (Segment I)

-

Test System: Wistar rats.

-

Methodology: Male rats are dosed for a period before mating and during mating. Female rats are dosed for a period before mating, during mating, and through implantation.

-

Endpoints: Mating performance, fertility indices, and number of implantations.

Experimental Protocol: Embryo-Fetal Development (Segment II)

-

Test System: Pregnant rats and rabbits.

-

Methodology: Dosing occurs during the period of organogenesis.

-

Endpoints: Examination of fetuses for external, visceral, and skeletal malformations.

Experimental Protocol: Pre- and Postnatal Development (Segment III)

-

Test System: Pregnant rats.

-

Methodology: Dosing from implantation through lactation.

-

Endpoints: Evaluation of maternal health, and the growth, development, and reproductive performance of the offspring.

Summary of Findings for Beta-Blockers

Studies on other beta-blockers, such as atenolol, have shown potential for developmental toxicity, including intrauterine growth retardation, in both animals and humans. Specific data for this compound is not available.

Genotoxicity and Carcinogenicity

Genotoxicity assays are performed to assess the potential of a drug to cause genetic mutations or chromosomal damage. Carcinogenicity studies evaluate the potential for a drug to cause cancer with long-term exposure.

Experimental Protocols: Genotoxicity

-

Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in bacterial strains.

-

In Vitro Chromosomal Aberration Assay: Evaluates chromosomal damage in mammalian cells.

-

In Vivo Micronucleus Assay: Assesses chromosomal damage in the bone marrow of rodents.

Summary of Findings

No specific genotoxicity or carcinogenicity data for this compound is publicly available.

Experimental Workflow for Preclinical Toxicology Assessment

Caption: A generalized workflow for the preclinical safety assessment of a new drug candidate.

Clinical Safety Summary

Clinical trials with this compound demonstrated a favorable safety profile.

Summary of Adverse Events in Clinical Trials

| Study Type | Key Findings | Reference |

| Double-blind and long-term open-label studies | Incidence of adverse experiences was low and similar to placebo. | |

| Adverse events were mostly mild to moderate and typical of beta-blockers. | ||

| Very few patients withdrew due to adverse effects. | ||

| Multicenter open-label trial in severe hypertension | Abnormal laboratory data detected in 3 out of 24 patients. | |

| One patient complained of a mild headache. | ||

| Safety ratio was reported as 83.3% (20 out of 24 patients). |

Conclusion

Based on the available preclinical pharmacological profile and the results from clinical trials, this compound was considered to have a favorable safety profile. Its toxicity is primarily linked to its on-target pharmacological effects on the cardiovascular system. The lack of detailed, publicly available quantitative preclinical toxicity data is a significant limitation, likely resulting from the cessation of its commercial development. Researchers interested in this compound or similar compounds should consider its known pharmacological actions as the primary driver of its potential toxicity.

References

- 1. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Determination of Bevantolol's IC50 on Beta-Adrenergic Receptors

Introduction Bevantolol is a selective beta-1 adrenergic receptor antagonist used in the management of hypertension and angina pectoris.[1][2][3] Its therapeutic efficacy stems from its ability to block the effects of catecholamines at β1-receptors, which are predominantly located in cardiac tissue.[1] This action leads to a decrease in heart rate and myocardial contractility.[3] While primarily a β1-antagonist, this compound may also exhibit some activity at β2- and alpha-adrenergic receptors. Therefore, quantifying its potency (IC50) and selectivity is crucial for its pharmacological characterization.

These application notes provide detailed protocols for three common cell-based assays to determine the IC50 of this compound on β1- and β2-adrenergic receptors: a competitive cAMP assay, a radioligand binding assay, and a β-arrestin recruitment assay.

Beta-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors (β-ARs) are canonical G-protein coupled receptors (GPCRs). Upon binding an agonist like isoproterenol, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response. An antagonist like this compound blocks the initial agonist binding, thereby inhibiting this entire cascade.

Protocol 1: Competitive cAMP Accumulation Assay

This functional assay measures this compound's ability to inhibit the production of cAMP induced by a known β-receptor agonist. The half-maximal inhibitory concentration (IC50) is determined by quantifying the reduction in cAMP levels across a range of this compound concentrations.

Experimental Workflow

Detailed Protocol

-

Cell Preparation :

-

Use a cell line stably expressing the human β1- or β2-adrenergic receptor, such as HEK293 or CHO cells.

-

Seed the cells in a 96-well cell culture plate at an optimized density and incubate overnight at 37°C with 5% CO2.

-

-

Assay Procedure :

-

Prepare serial dilutions of this compound in a suitable assay buffer.

-

Aspirate the culture medium from the wells and wash once with PBS.

-

Add the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Add the this compound dilutions to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.

-

Add a fixed concentration of a β-agonist (e.g., isoproterenol) to all wells except the negative control. The agonist concentration should be at its EC80 (80% of its maximal effective concentration) to ensure a robust signal for inhibition.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection :

-

Terminate the reaction and lyse the cells.

-

Measure intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis :

-

Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.

-

Normalize the data, setting the signal from the agonist-only wells as 100% and the signal from the basal (no agonist) wells as 0%.

-

Plot the normalized response against the logarithm of this compound concentration.

-

Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Data Presentation

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity Ratio (β2-IC50 / β1-IC50) |

| This compound IC50 (nM) | 25 | 450 | 18 |